molecular formula C17H24N2O4 B12520694 Benzyl 2-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate

Benzyl 2-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate

Cat. No.: B12520694
M. Wt: 320.4 g/mol
InChI Key: HGAZGNNZSZANJX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods

Industrial production of this compound often utilizes flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Benzyl 2-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate involves its ability to act as a protecting group for amino acids and peptides . The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis and other applications where selective deprotection is required.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to act as a protecting group for amino acids and peptides makes it particularly valuable in synthetic organic chemistry and peptide synthesis.

Biological Activity

Benzyl 2-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate (CAS No. 57173-60-1) is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

  • Molecular Formula: C17H24N2O4
  • Molecular Weight: 320.38 g/mol
  • IUPAC Name: Benzyl 2-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate
  • CAS Number: 57173-60-1

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, along with a benzyl group and a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. These structural characteristics contribute to its reactivity and potential therapeutic applications.

This compound has shown promise in various biological assays, primarily due to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the Boc group enhances its stability and facilitates further modifications that can improve binding affinity and selectivity toward target proteins.

Pharmacological Studies

Study on Sphingomyelinase Inhibition

A notable study investigated the inhibition of neutral sphingomyelinase (nSMase) by related compounds, highlighting their potential in treating Alzheimer's disease. The study demonstrated that specific modifications to the pyrrolidine structure could enhance pharmacodynamics and bioavailability, suggesting that this compound could be a candidate for further development in this area .

Structure-Activity Relationship (SAR)

A detailed SAR analysis involving various derivatives of pyrrolidine compounds has revealed that the presence of specific functional groups significantly influences biological activity. For instance, modifications at the nitrogen atom or variations in the aromatic substituents can lead to enhanced activity against targeted enzymes or receptors .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
Benzyl 3-amino-pyrrolidine-1-carboxylic acidAmino group on pyrrolidineEnhanced reactivity
N-Boc-pyrrolidine-3-carboxylic acidSimilar Boc protectionUsed in peptide synthesis
Benzyl 4-amino-pyrrolidine-1-carboxylic acidSubstituted at 4-positionDifferent biological profile

This table illustrates how variations in substitution patterns can significantly affect the chemical properties and biological activities of related compounds.

Properties

IUPAC Name

benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)18-14-10-7-11-19(14)16(21)22-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAZGNNZSZANJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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